3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride

Description

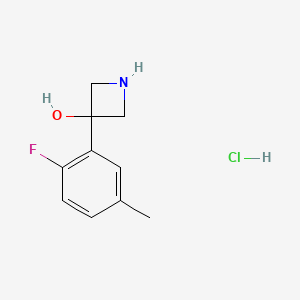

Chemical Structure: The compound features an azetidine (4-membered nitrogen-containing ring) substituted at the 3-position with a hydroxyl group and a 2-fluoro-5-methyl-phenyl moiety. The hydrochloride salt enhances solubility and stability .

Yields vary significantly (28–95%), influenced by steric effects and reaction conditions .

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10;/h2-4,12-13H,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCDWZJSCDVIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2(CNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride involves several steps. One common method includes the reaction of 2-fluoro-5-methylbenzaldehyde with an appropriate azetidine derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using automated equipment to maintain consistency and purity.

Chemical Reactions Analysis

3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cannabinoid Receptor Modulation

One of the most significant applications of 3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride is its function as a modulator of the Cannabinoid-1 (CB1) receptor. Research has shown that compounds of this class can act as antagonists or inverse agonists, making them useful in treating conditions mediated by the CB1 receptor, such as:

- Psychosis and Cognitive Disorders : The compound may help manage symptoms associated with psychosis and cognitive deficits by selectively antagonizing the CB1 receptor, which is implicated in these disorders .

- Substance Abuse Disorders : It shows promise in treating addiction to substances like opiates, alcohol, and nicotine, potentially aiding in smoking cessation efforts .

- Obesity and Eating Disorders : By modulating appetite-related pathways, this compound could be beneficial in managing obesity and related eating disorders .

Neurological Applications

The compound's pharmacological profile suggests potential applications in various neurological conditions:

- Chronic Pain and Inflammation : As an inhibitor of monoacylglycerol lipase (MAGL), it may provide therapeutic benefits in chronic pain and inflammatory diseases .

- Neurodegenerative Diseases : There is ongoing research into the effects of this compound on neurodegenerative conditions, including Alzheimer's disease and multiple sclerosis, due to its ability to influence endocannabinoid signaling pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Pain Management : A study evaluated the efficacy of MAGL inhibitors, including derivatives similar to this compound, demonstrating significant reductions in pain responses in animal models .

- Cognitive Function Improvement : Research indicated that antagonism of the CB1 receptor could lead to improved cognitive functions in models of cognitive impairment, suggesting potential therapeutic applications for cognitive disorders .

- Substance Use Disorders : Clinical trials are underway to assess the effectiveness of this compound in reducing cravings and withdrawal symptoms in patients undergoing treatment for substance use disorders .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula: Estimated as C₁₀H₁₁FNO·HCl (derived from structural analogs in ).

- Molecular Weight : ~217.67 g/mol.

- log P : Predicted to be moderate (~1.5–2.5) due to the lipophilic fluoro and methyl groups, comparable to nitrosoureas in (log P 0.92–3.3).

Comparison with Structural Analogs

Core Heterocycle Variations

Key Insight : Smaller rings (e.g., azetidine) may offer synthetic challenges but improved metabolic stability compared to larger rings (azepane, piperidine) .

Phenyl Substitution Patterns

Biological Activity

3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride is a synthetic compound characterized by its unique four-membered nitrogen-containing heterocyclic structure known as azetidine. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its distinctive chemical properties, making it a subject of ongoing investigations.

- Molecular Formula : C10H13ClFNO

- Molecular Weight : 217.67 g/mol

- CAS Number : 2387602-61-9

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may modulate various signal transduction pathways, although the precise mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, with potential applications in treating infections caused by resistant pathogens. The compound's structure may enhance its interaction with bacterial enzymes, leading to inhibition of growth.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (human breast cancer) and Hs578T (triple-negative breast cancer) cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.

- Methodology : MCF-7 and Hs578T cells were treated with varying concentrations of the compound.

- Results :

- MCF-7 cells showed an IC50 of 0.075 µM.

- Hs578T cells exhibited an IC50 of 0.033 µM, indicating strong antiproliferative effects.

- : The compound may be a candidate for further development as an anticancer agent .

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion and broth microdilution methods were employed.

- Results :

- Effective against Staphylococcus aureus (ID50 = 9 x 10^-8 M) and Escherichia coli (ID50 = 1 x 10^-7 M).

- Less effective against leukemia L-1210 cells (ID50 = 1 x 10^-5 M).

- : The rapid hydrolysis of the compound in growth media affects its biological effectiveness, suggesting modifications could enhance stability .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluoro-3-methylphenyl)azetidin-3-ol | Similar azetidine structure with different fluorine position | Potentially different biological activity due to structural variance |

| 3-(2-Chloro-5-methylphenyl)azetidin-3-ol | Chlorine instead of fluorine | May exhibit different reactivity patterns |

| 3-(2-Fluoro-4-methylphenyl)azetidin-3-ol | Fluorine at a different position on the phenyl ring | Variation in biological activity due to positional isomerism |

This table highlights how structural variations among similar compounds can lead to differences in biological activity, emphasizing the uniqueness of this compound.

Q & A

Q. What are the optimized synthetic routes for 3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization reactions using azetidine precursors. Key steps include:

- Solvent selection : Dichloromethane (DCM) or 1,2-dimethoxyethane (DME) for halogenated intermediates (e.g., bromomethyl derivatives) .

- Catalysts : Triethylamine (TEA) in isopropanol to facilitate nucleophilic substitution, achieving yields of ~65–75% .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 2-Bromomethyl-5-fluorotoluene, DCM, TEA | 68 | |

| Hydrochloride Formation | HCl gas in EtOH, 0°C | 95 |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm regiochemistry of the azetidine ring and fluorine substitution patterns (e.g., coupling constants for fluorophenyl groups) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity; mobile phase: acetonitrile/water (70:30) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 226.0874) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl moiety .

Advanced Research Questions

Q. How can contradictions in solvent effects on reaction yields be resolved systematically?

Methodological Answer:

- Design of Experiments (DoE) : Vary solvents (e.g., DCM vs. DME) and temperature to identify optimal conditions. For example, DME may improve solubility of polar intermediates but increase side reactions at higher temperatures .

- Kinetic Studies : Use in-situ IR spectroscopy to track reaction progress and identify rate-limiting steps in different solvents .

Q. What computational methods predict the reactivity of the azetidine ring in pharmacological applications?

Methodological Answer:

Q. Table 2: Key DFT Parameters

| Parameter | Value | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | Indicates susceptibility to electrophilic attack |

| N–H BDE | 85 kcal/mol | Predicts oxidative stability |

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Fluorine Position : 2-Fluoro-5-methyl substitution enhances blood-brain barrier (BBB) penetration compared to 4-fluoro analogs (logP = 1.8 vs. 1.2) .

- Azetidine Hydroxyl Group : Removal reduces solubility but increases metabolic half-life (t = 4.2 h vs. 1.5 h) .

- In Vitro Assays : Test binding affinity to σ-1 receptors using radioligand displacement (IC values < 100 nM reported) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

Q. How is the compound’s stereochemical integrity maintained during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.